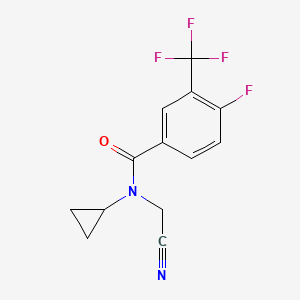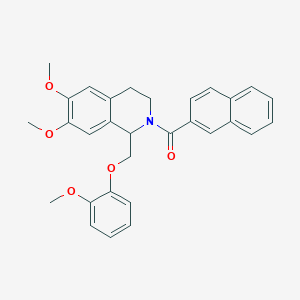![molecular formula C16H8Cl2F3N3O2 B2920804 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione CAS No. 338770-80-2](/img/structure/B2920804.png)
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H8Cl2F3N3O2 and its molecular weight is 402.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular and Crystal Structure Studies
Research on similar compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has provided insights into the molecular and crystal structure of these types of chemicals. Such studies are crucial for understanding the physical and chemical properties that may influence the compound's reactivity and potential applications in material science or pharmaceuticals (Ratajczak-Sitarz et al., 1990).
Synthesis of Derivatives and Acylation Methods
The acylation of pyrrolidine-2,4-diones, a synthesis pathway to create 3-acyltetramic acids, demonstrates the compound's versatility in chemical synthesis. This process utilizes the acid chlorides of various acids in the presence of Lewis acids, showcasing the potential for creating a wide range of derivatives with different properties and applications (Jones et al., 1990).
Antifungal Activity and Novel Polyheterocyclic Compounds
Research on novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, synthesized from similar pyrrolidine derivatives, highlights the potential for developing new antifungal agents. These studies are essential for the pharmaceutical industry, as they can lead to the creation of new drugs to combat fungal infections (Ibrahim et al., 2008).
Photoluminescent Conjugated Polymers
The development of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, derived from similar pyrrolidine-2,5-diones, showcases the application of such compounds in the field of materials science. These polymers exhibit strong photoluminescence and are suitable for electronic applications, indicating potential use in the development of new materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Efficient Synthesis of 2-Pyridylpyrroles
The efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the compound's role in creating pyrrole derivatives. This methodology has implications for the synthesis of complex heterocyclic compounds, which can have a wide range of applications in chemical research and drug development (Klappa et al., 2002).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3O2/c17-10-3-1-8(2-4-10)11-6-13(25)24(15(11)26)23-14-12(18)5-9(7-22-14)16(19,20)21/h1-7H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLWJFJIUGQGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
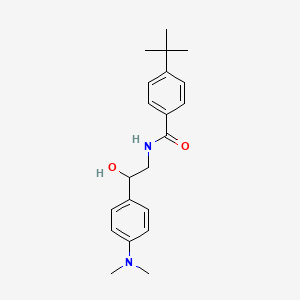
![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)
![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)

![3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2920728.png)
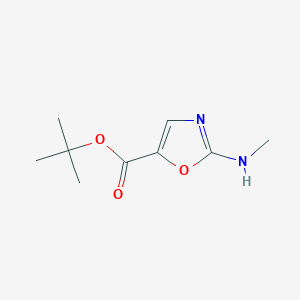
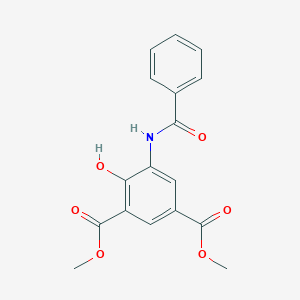
![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)
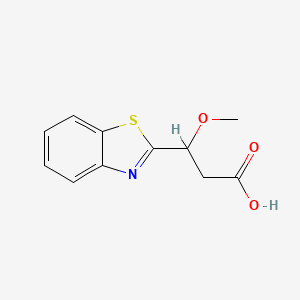
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)

